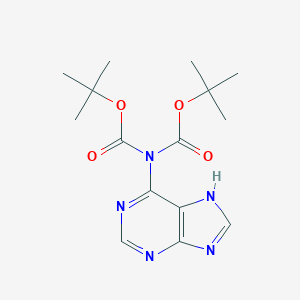

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate: is a chemical compound with the molecular formula C15H21N5O4 and a molecular weight of 335.36 g/mol . It is also known by its IUPAC name, di(tert-butyl) 7H-purin-6-ylimidodicarbonate . This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is often used in organic synthesis and research.

Métodos De Preparación

The synthesis of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate involves multiple steps. One common method includes the reaction of purine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography.

Análisis De Reacciones Químicas

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other nucleophiles.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) groups can be removed under acidic conditions, yielding the free amine.

Oxidation and Reduction:

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

The synthesis of tert-butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate typically involves the reaction of purine with tert-butyl chloroformate in the presence of a base like triethylamine. This process creates a protective Boc group that shields the amine functionality during various chemical reactions. The Boc group can be removed under acidic conditions to yield the free amine, facilitating further synthetic steps .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for constructing more complex molecules. It is frequently utilized in the development of purine-based compounds, which are essential in various biochemical processes and drug development .

Biological Studies

This compound is instrumental in studying the biological activity of purine derivatives. Researchers utilize this compound to investigate interactions with enzymes and receptors, contributing to a greater understanding of biochemical pathways .

Pharmaceutical Research

As a building block in pharmaceutical chemistry, this compound aids in the design and synthesis of potential therapeutic agents targeting diseases such as cancer and viral infections. Its role as a protecting group enhances the efficiency of synthesizing complex drug candidates .

Case Study 1: Development of Antiviral Agents

A study demonstrated that derivatives of this compound could be modified to enhance antiviral activity against specific viruses. By altering the substituents on the purine ring, researchers identified compounds with improved efficacy and selectivity.

Case Study 2: Enzyme Interaction Studies

Research focused on how this compound interacts with various enzymes involved in nucleotide metabolism. The findings revealed critical insights into enzyme kinetics and inhibition mechanisms, paving the way for developing new inhibitors for therapeutic purposes.

Mecanismo De Acción

The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparación Con Compuestos Similares

Similar compounds to tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate include:

tert-Butyl N-tert-butoxycarbonyl-N-(9H-purin-6-yl)carbamate: Another Boc-protected purine derivative with similar properties and applications.

N-Boc-ethanolamine: A Boc-protected amine used in organic synthesis.

N-Boc-4-iodoaniline: A Boc-protected aniline used in various chemical reactions.

The uniqueness of this compound lies in its specific structure, which combines the protective Boc groups with the purine scaffold, making it particularly useful in the synthesis of purine-based compounds.

Actividad Biológica

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate (CAS No. 309947-86-2) is a purine derivative characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

- Molecular Formula: C15H21N5O4

- Molecular Weight: 335.36 g/mol

- Melting Point: 149-150 °C

- Boiling Point: Approximately 500.5 °C at 760 mmHg .

Synthesis

The synthesis of this compound typically involves the reaction of purine with tert-butyl chloroformate in the presence of a base, such as triethylamine. This method allows for the introduction of the Boc group, which serves to protect the amine functionality during subsequent chemical reactions .

The biological activity of this compound is primarily attributed to its role as a protecting group in organic synthesis, facilitating the selective modification of purine derivatives. Upon deprotection under acidic conditions, it yields free amines, which can interact with various biological targets .

Enzyme Interaction Studies

Research indicates that this compound can be utilized to study interactions between purine derivatives and enzymes or receptors. Its structural features enable it to mimic natural substrates, making it a valuable tool in enzymatic assays .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules aimed at therapeutic applications. Its derivatives have been explored for their potential effects on various diseases, including cancer and viral infections .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of purine compounds, including those synthesized from this compound, showed promising antiviral properties against specific viral strains.

- Cancer Research : Another investigation highlighted the use of this compound in developing targeted therapies for cancer treatment by modifying its structure to enhance binding affinity to cancer-related targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Boc-ethanolamine | N-Boc Structure | Used in various organic syntheses |

| tert-Butyl N-tert-butoxycarbonyl-N-(9H-purin-6-yl)carbamate | tert-Butyl N-tert-butoxycarbonyl-N-(9H-purin-6-yl) Structure | Similar protective properties; potential applications in medicinal chemistry |

| N-Boc-4-iodoaniline | N-Boc Structure | Utilized in diverse chemical reactions |

Propiedades

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7H-purin-6-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOSWAQZBWMIGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=NC2=C1NC=N2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440896 |

Source

|

| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309947-86-2 |

Source

|

| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.